Bis(2-methylallyl)amine
Description
Significance of Allylic Amines in Organic Synthesis and Materials Science
Allylic amines are a class of organic compounds that serve as crucial building blocks and structural motifs in a vast array of chemical applications. Their importance stems from the presence of both a nitrogen atom and a carbon-carbon double bond (alkene) in an allylic position, which imparts unique reactivity. In organic synthesis, allylic amines are indispensable intermediates for constructing complex molecules, including heterocycles and other bioactive amines. musechem.com They are foundational to the synthesis of numerous natural products and pharmaceuticals, where the allylic amine framework is a key feature for biological activity. musechem.comiaea.org
Beyond their role as synthetic intermediates, allylic amines are significant in materials science. The reactive alkene groups allow these compounds to function as monomers or cross-linking agents in the creation of specialized polymers. mdpi.com This dual functionality enables the development of materials with tailored properties, such as enhanced thermal stability or mechanical strength. The synthetic versatility of allylic amines makes them valuable targets, spurring the development of innovative methods for their preparation. iaea.orgpipharm.com
Evolution of Synthetic Strategies for Complex Amines
The synthesis of amines has undergone a significant evolution, moving from traditional methods to more sophisticated and efficient modern strategies. chemeo.com Historically, amine synthesis relied on methods such as the Hofmann alkylation of ammonia (B1221849) and other amines, or the reductive amination of carbonyl compounds. nih.govsmolecule.com While foundational, these traditional approaches often require harsh reaction conditions and can suffer from a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines. nih.govsmolecule.com
The pursuit of greater efficiency, selectivity, and sustainability has driven the development of advanced catalytic methods. chemeo.com Modern amine synthesis is dominated by transition-metal catalyzed reactions that enable the construction of complex amines from simple feedstocks. nih.gov Key contemporary strategies include:
Hydroamination: The direct, atom-economical addition of an amine's N-H bond across an alkene or alkyne, often catalyzed by transition metals. nih.govevitachem.com
Allylic C-H Amination: A powerful method that forms a C-N bond by directly functionalizing a carbon-hydrogen bond at an allylic position, avoiding the need for pre-functionalized substrates. musechem.comgoogle.com
Multicomponent Reactions: Advanced protocols, often nickel-catalyzed, that combine several simple starting materials (like alkenes, aldehydes, and amines) in a single step to create complex allylic amines with high efficiency and modularity. musechem.comresearchgate.netacmec.com.cn
Photoredox Catalysis: The use of visible light and a photocatalyst to enable novel bond formations under mild conditions, expanding the toolkit for amine synthesis. nih.gov
These modern techniques represent a paradigm shift, offering milder reaction conditions, improved functional group tolerance, and greater control over the final product's structure.
Role of Bis(2-methylallyl)amine within the Broader Context of Diallyl Amines
Diallyl amines are a specific subclass of allylic amines characterized by the presence of two allyl groups attached to a central nitrogen atom. sigmaaldrich.com This structure makes them bifunctional, with two reactive alkene sites, rendering them valuable for applications like polymerization. The parent compound, diallylamine (B93489), is a known precursor in the chemical industry. sigmaaldrich.com
This compound, a derivative of diallylamine, is distinguished by the presence of a methyl group on the second carbon of each allyl chain. This substitution has a significant impact on the molecule's steric profile and reactivity. The methyl groups introduce steric hindrance that can influence the kinetics and outcomes of reactions such as polymerization and hydroamination. evitachem.com The compound is explicitly mentioned as a monomer for creating polymers via free-radical polymerization of its Michael adducts.
Furthermore, the "2-methylallyl" ligand is a critical component in organometallic chemistry, particularly in the formation of transition metal catalysts. Ruthenium complexes containing bis(2-methylallyl) ligands, such as (1,5-Cyclooctadiene)bis(2-methylallyl)ruthenium(II), are well-established and versatile catalyst precursors used in a variety of chemical transformations, including hydrogenation and hydroamination. While these are the complexes and not the free amine, this compound serves as a logical precursor or a ligand itself for creating such catalytically active centers, highlighting its specialized role as an intermediate in the synthesis of advanced catalysts.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 35000-15-8 | musechem.comnih.gov |
| Molecular Formula | C8H15N | musechem.comnih.gov |
| Molecular Weight | 125.21 g/mol | musechem.comnih.gov |
| IUPAC Name | 2-methyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine | musechem.com |
| Boiling Point | Data not available in common literature | |
| Density | Data not available in common literature |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-7(2)5-9-6-8(3)4/h9H,1,3,5-6H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCWGVLBCJEQMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60283635 | |
| Record name | Dimethallylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35000-15-8 | |
| Record name | 35000-15-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 35000-15-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethallylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Methodological Advancements of Bis 2 Methylallyl Amine and Its Derivatives
Established Synthetic Pathways for Bis(2-methylallyl)amine
The formation of this compound can be approached through several synthetic strategies, primarily categorized into direct amination and multi-step reaction sequences. These methods offer different advantages in terms of efficiency, scalability, and control over the final product.
Direct Amination Approaches
Direct amination methods for the synthesis of this compound typically involve the reaction of a primary amine with an alkylating agent. A plausible and common approach is the N-alkylation of 2-methylallylamine (B105249) with a 2-methylallyl halide, such as 3-chloro-2-methyl-1-propene. iaea.orgsigmaaldrich.comnih.gov This reaction falls under the category of nucleophilic aliphatic substitution, where the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. ucalgary.cawikipedia.org
A general challenge in the alkylation of amines is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. ucalgary.calibretexts.org The primary amine product, this compound in this case, is itself a nucleophile and can compete with the starting 2-methylallylamine for the alkylating agent. ucalgary.ca To favor the formation of the desired secondary amine, reaction conditions can be optimized, for instance, by using a large excess of the primary amine relative to the alkyl halide. ucalgary.cayoutube.com
| Reactants | Product | Reaction Type | Key Considerations |
| 2-Methylallylamine | This compound | Nucleophilic Substitution | Control of over-alkylation |
| 3-Chloro-2-methyl-1-propene | Stoichiometry of reactants |
Multi-step Reaction Sequences
Multi-step reaction sequences offer greater control and are often employed to achieve higher purity of the desired amine. A prominent multi-step method for synthesizing secondary amines is reductive amination. libretexts.org For the synthesis of this compound, this would involve a two-step process. The first step is the reaction of 2-methylallylamine with 2-methyl-2-propenal (methacrolein) to form an intermediate imine. This is a nucleophilic addition of the amine to the carbonyl group of the aldehyde, followed by dehydration. libretexts.org
In the second step, the resulting imine is reduced to the target secondary amine, this compound. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices. libretexts.org Reductive amination is a versatile and widely used method in organic synthesis due to its efficiency and broad applicability. acs.org
| Step | Reactants | Intermediate/Product | Reaction Type |
| 1 | 2-Methylallylamine, 2-Methyl-2-propenal | Imine | Nucleophilic addition/Dehydration |
| 2 | Imine, Reducing Agent (e.g., NaBH4) | This compound | Reduction |
Synthesis of Structurally Related this compound Analogues
The synthetic principles applied to this compound can be extended to a variety of structurally related compounds. The following sections detail the synthesis of specific analogues, highlighting the diversity of chemical transformations in this area.
Synthesis of 1,2-bis(2-methylallyl)disulfane
The synthesis of 1,2-bis(2-methylallyl)disulfane has been successfully achieved using sodium sulfide (B99878) and 3-chloro-2-methylpropylene as raw materials. The structure of the resulting disulfane (B1208498) was confirmed through various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis of N,N-diallyl-3-aminopropionic acid derivatives
The synthesis of N,N-diallyl-3-aminopropionic acid is accomplished through the reaction of diallylamine (B93489) with acrylic acid. In a typical procedure, acrylic acid is added dropwise to diallylamine at 0°C under a nitrogen atmosphere. The reaction mixture is then heated to 40°C and stirred for several hours to yield the product. This method results in a quantitative yield of N,N-diallyl-3-aminopropionic acid as a viscous liquid.
| Reactants | Product | Reaction Conditions | Yield |
| Diallylamine | N,N-diallyl-3-aminopropionic acid | 0°C to 40°C | Quantitative |
| Acrylic Acid |
Preparation of Bis(chloromethylsilyl)amine derivatives
The preparation of Bis(chloromethylsilyl)amine and its methyl-substituted analogue involves the reaction of dichloromethylsilane (B8780727) with a suitable amine source. Specifically, NH(SiHMeCl)2 is synthesized by treating SiHMeCl2 with CaCl2·8NH3. The methylated derivative, NMe(SiHMeCl)2, is prepared by reacting SiHMeCl2 with methylamine (B109427) (NH2Me). Both compounds have been characterized by elemental analysis, mass spectrometry, and NMR and IR spectroscopy.
| Reactants | Product |
| Dichloromethylsilane (SiHMeCl2), CaCl2·8NH3 | Bis(chloromethylsilyl)amine (NH(SiHMeCl)2) |
| Dichloromethylsilane (SiHMeCl2), Methylamine (NH2Me) | Bis(chloromethylsilyl)methylamine (NMe(SiHMeCl)2) |
Mechanistic Studies of this compound Synthesis Reactions
The synthesis of this compound involves several potential mechanistic pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and controlling product selectivity. The primary routes investigated include nucleophilic substitution, radical-mediated pathways, and metal-catalyzed reactions.
Investigation of Nucleophilic Substitution Mechanisms (e.g., SN2' competition in allylic systems)
The synthesis of allylic amines, including this compound, through nucleophilic substitution is a fundamental transformation. It typically involves the reaction of an amine with an allylic electrophile, such as a halide or another derivative with a good leaving group. A key feature of these reactions in allylic systems is the competition between two main bimolecular nucleophilic substitution pathways: the direct attack at the α-carbon (SN2) and the attack at the γ-carbon with a concerted allylic rearrangement (SN2'). nih.govacs.org
The general competition between SN2 and SN2' pathways can be represented as follows:
Scheme 1: SN2 vs. SN2' Reaction Pathways
Where Nu is the nucleophile, X is the leaving group, and R represents substituents.
Quantum chemical explorations have delved into the intricacies of this competition for systems like X⁻ + H₂C=CHCH₂Y. acs.orgresearchgate.net These studies reveal that the SN2 pathway is generally favored energetically. The SN2' pathway involves a reorganization of the allylic backbone, which results in a higher strain energy compared to the SN2 pathway. nih.gov However, the SN2' pathway can become dominant if the α-position is sterically hindered. nih.govacs.org For substrates like H₂C=CHCR₂Y, where R is an alkyl group, the SN2' reaction is almost exclusively preferred. acs.org
In the context of synthesizing this compound, the nucleophile is typically ammonia (B1221849) or a primary amine, and the electrophile is a 2-methylallyl derivative. The presence of the methyl group on the Cβ carbon (of the butenyl system, which is the C2 position of the allyl group) can influence the regioselectivity of the nucleophilic attack.
Research on the reaction of α-methylallyl chloride with secondary amines has shown that the SN2' reaction proceeds with syn stereospecificity. acs.org While direct mechanistic studies for the synthesis of this compound itself are not extensively detailed in the provided results, the principles from related systems are applicable. The synthesis of a related compound, 2,2-bis-(2-methyl-allyl)-pyrrolidine, involves the reaction of pyrrolidine (B122466) with 2-methyl-allyl bromide under basic conditions, a classic example of nucleophilic substitution.
Table 1: Factors Influencing SN2 vs. SN2' Competition in Allylic Amination
| Factor | Influence on Reaction Pathway | Rationale | Citation |
| Steric Hindrance at α-carbon | Favors SN2' pathway | Attack at the α-position is sterically blocked, making the γ-carbon more accessible to the nucleophile. | nih.govacs.org |
| Nucleophile Strength | Stronger Lewis bases can influence the transition state acidity and reaction path. | The interaction between the nucleophile's HOMO and the substrate's LUMO is a key determinant of reactivity. | acs.orgresearchgate.net |
| Leaving Group Ability | Affects the overall reaction rate and can influence the transition state structure. | Better leaving groups lower the activation energy for both pathways. | acs.orgresearchgate.net |
| Allylic System Substitution | Substitution on the allylic backbone alters the electronic and steric properties. | The "characteristic distortivity" of the substrate changes, affecting the strain energy of the transition states. | nih.gov |
Radical-mediated Synthesis Pathways
Radical-mediated reactions offer an alternative approach to the synthesis of amines and their derivatives, often providing complementary reactivity to traditional ionic pathways. These methods can be particularly useful for accessing sterically hindered amines. acs.org
One potential radical pathway involves the generation of a phthalimidyl radical from an N-hydroxyphthalimide precursor, which can then add to an alkene in an anti-Markovnikov fashion. This process has been demonstrated for the hydroamination of various alkenes. acs.org The resulting N-alkylphthalimides can subsequently be converted to the corresponding primary amines. acs.org
A plausible mechanism for a radical-mediated hydroamination is outlined below:
Initiation: A radical initiator promotes the formation of a key radical species (e.g., phthalimidyl radical).
Propagation:
The radical adds to the alkene (e.g., 2-methyl-1-propene, an isomer of the methylallyl group) at the less substituted carbon to form a more stable carbon-centered radical intermediate.
This intermediate abstracts a hydrogen atom from a suitable donor to yield the hydroaminated product and regenerate a radical to continue the chain.
Termination: Combination of two radical species.
Another relevant strategy is the free radical-mediated aryl amination, which involves the cyclization of an aryl radical onto the nitrogen of an azomethine. nih.gov While this is an intramolecular example leading to indolines, the underlying principle of forming a C-N bond via a radical pathway is pertinent. nih.gov A study on the synthesis of Daphniphyllum alkaloids also utilized radical chemistry involving N-benzyl-(2-methylallyl)amine as a substrate for a cyclization reaction. ub.edu
The key advantage of radical pathways is their tolerance for a wide range of functional groups and their ability to proceed under mild conditions. acs.orgacs.org
Catalytic Reaction Mechanisms (e.g., metal-catalyzed amination)
Transition metal catalysis provides powerful and atom-economical methods for the synthesis of amines, including allylic amines. acs.orgsnnu.edu.cn Various metals, such as rhodium, ruthenium, and palladium, have been employed to catalyze the amination of alkenes and their derivatives.
Rhodium-Catalyzed Hydroamination: Rhodium complexes are effective catalysts for the hydroamination of allylic amines. nih.gov For instance, the rhodium-catalyzed hydroamination of primary and secondary allylic amines with various amine nucleophiles can produce unsymmetrical vicinal diamines. nih.gov A proposed mechanism often involves:
Coordination of the allylic amine to the Rh(I) center.
Oxidative addition or other activation steps.
Nucleophilic attack of the external amine.
Reductive elimination to release the product and regenerate the active catalyst.
In some cases, a competing pathway is a Rh(I) catalyzed 1,3-hydrogen shift, which can lead to the formation of imine and enamine side products. nih.gov
Ruthenium-Catalyzed Reactions: Ruthenium catalysts, often generated in situ from precursors like [Ru(2-methylallyl)₂(cod)], are versatile for various transformations leading to amines. researchgate.netnih.govliv.ac.ukrsc.org
One such reaction is the anti-Markovnikov hydroamination of vinylarenes with secondary amines. researchgate.netnih.gov Preliminary mechanistic studies suggest that this reaction occurs via a direct, irreversible hydroamination, and the mechanism is distinct from that of rhodium-catalyzed reactions. nih.gov
Ruthenium catalysts are also used for the transfer hydrogenation of nitriles and the deoxygenative reduction of amides to amines using formic acid/triethylamine as a hydrogen source. liv.ac.ukrsc.org A plausible mechanism for the deoxygenative reduction of amides involves the initial formation of a hemiaminal intermediate, which then collapses to an aldehyde and an amine. Subsequent reductive amination of the aldehyde with the amine yields the final product. liv.ac.uk
Palladium-Catalyzed Amination: Palladium-catalyzed reactions are central to modern amine synthesis. The Tsuji-Trost allylation is a classic example where a Pd(0) catalyst undergoes oxidative addition to an allylic electrophile to form a π-allyl palladium intermediate. acs.org Subsequent nucleophilic attack by an amine regenerates the Pd(0) catalyst and forms the allylic amine product. acs.org
Wacker-type oxidative amination offers another route, proceeding via aminopalladation of an alkene followed by β-hydride elimination. acs.org This method has been used for the intermolecular oxidative amination of aliphatic alkenes with phthalimide (B116566) or sulfonamides. acs.org
Table 2: Overview of Catalytic Systems for Amine Synthesis
| Catalytic System | Reaction Type | Mechanistic Feature | Citation |
| Rhodium / Bidentate Phosphine (B1218219) Ligands | Hydroamination | Directed hydroamination of allylic amines to form 1,2-diamines. | nih.gov |
| [Ru(2-methylallyl)₂(cod)] / Phosphine / Acid | Hydroamination | Anti-Markovnikov addition of secondary amines to vinylarenes. | researchgate.netnih.gov |
| [Ru(2-methylallyl)₂(cod)] / Triphos / HNTf₂ | Deoxygenative Reduction | Transfer hydrogenation of amides to amines via a borrowing hydrogen pathway. | liv.ac.uk |
| Palladium / Ligands | Allylic Amination | Formation of a π-allyl palladium intermediate followed by nucleophilic attack. | acs.org |
| Palladium(II) Acetate | Oxidative Amination | cis-aminopalladation followed by β-hydride elimination. | acs.org |
Advanced Spectroscopic Characterization and Structural Elucidation of Bis 2 Methylallyl Amine and Its Coordination Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atoms. For a molecule like Bis(2-methylallyl)amine, with its flexible structure, a combination of 1D and 2D NMR techniques, including variable-temperature studies, is crucial for a complete characterization.
1H NMR Spectroscopic Analysis
In 1,2-bis(2-methylallyl)disulfane, the following proton signals were observed in CDCl3: a doublet for the four vinylic protons (=CH2) at 4.771–4.871 ppm, a singlet for the four allylic protons (-CH2) at 3.480 ppm, and a singlet for the six methyl protons (-CH3) at 2.201 ppm. mdpi.com The splitting of the =CH2 signal is attributed to the cis-trans relationship of the two hydrogen atoms. mdpi.com For N,N-diallylanilines, the allylic protons (N-CH2) typically appear as a multiplet in the range of 3.81–4.07 ppm, the terminal vinylic protons (=CH2) as a multiplet between 5.14–5.30 ppm, and the internal vinylic proton (=CH) as a multiplet around 5.80–5.94 ppm. tandfonline.com
Based on these examples, the expected 1H NMR signals for this compound in a deuterated solvent like CDCl3 would include:
A broad singlet for the N-H proton. The chemical shift of this proton is dependent on concentration and temperature.
A singlet for the methyl protons (CH3).
Singlets for the terminal vinylic protons (=CH2).
A doublet for the allylic methylene (B1212753) protons (-CH2-N).
Table 1: Illustrative 1H NMR Data for Compounds Related to this compound
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| 1,2-bis(2-methylallyl)disulfane | =CH2 | 4.771–4.871 | d | CDCl3 |
| -CH2-S- | 3.480 | s | CDCl3 | |
| -CH3 | 2.201 | s | CDCl3 | |
| N,N-diallyl-p-toluidine | Ar-CH3 | 2.25 | s | CDCl3 |
| N-CH2 | 3.89–4.00 | m | CDCl3 | |
| =CH2 | 5.17–5.23 | m | CDCl3 | |
| =CH | 5.84–5.94 | m | CDCl3 |
Data sourced from references mdpi.comtandfonline.com. This table is for illustrative purposes as direct data for this compound was not available.
13C NMR Spectroscopic Analysis
The 13C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the methyl, methylene (allylic and vinylic), and quaternary vinylic carbons. Data from related N,N-diallylaniline derivatives can offer an estimation of the chemical shifts. tandfonline.com For instance, in N,N-diallylaniline, the allylic carbon (N-CH2) resonates around 52.9 ppm, the vinylic CH2 at 116.3 ppm, and the vinylic CH at 134.8 ppm. tandfonline.com The carbons directly attached to the nitrogen atom in amines typically appear in the 10-65 ppm region of a 13C NMR spectrum. nih.gov
Table 2: Illustrative 13C NMR Data for a Compound Related to this compound
| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Solvent |
| 4,4'-((1R,4R)-Cyclohexane-1,4-diyl)bis(N-allyl-4H-1,2,4-triazol-3-amine) | -CH2-CH=CH2 | 135.3 | DMSO-d6 |
| -CH2-CH=CH2 | 115.7 | DMSO-d6 | |
| -CH2-CH=CH2 | 45.9 | DMSO-d6 |
Data sourced from reference royalsocietypublishing.org. This table is for illustrative purposes as direct data for this compound was not available.
2D NMR Techniques (e.g., COSY NMR)
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals, especially in complex molecules. Homonuclear Correlation Spectroscopy (COSY) is a 2D NMR experiment that shows correlations between J-coupled protons. tecmag.comblogspot.com In a COSY spectrum of this compound, cross-peaks would be expected between the N-H proton and the adjacent allylic methylene protons (-CH2-N). Furthermore, correlations would be observed between the allylic methylene protons and the vinylic protons of the same methallyl group, although the coupling to the geminal protons on the double bond might be weak. The diagonal peaks in a COSY spectrum represent the 1D proton spectrum, while the off-diagonal cross-peaks indicate the coupling between different protons. blogspot.comresearchgate.net This technique would be instrumental in confirming the connectivity within the molecule.
Variable-Temperature NMR Studies for Conformational Analysis
This compound is a flexible molecule with several rotatable bonds, leading to multiple possible conformations in solution. Variable-temperature (VT) NMR spectroscopy is a powerful technique to study such dynamic processes. nih.govacs.org By recording NMR spectra at different temperatures, one can observe changes in the line shape of the signals. At high temperatures, if the rate of interconversion between conformers is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interconversion slows down, and if it becomes slow enough, separate signals for each conformer may be resolved. acs.orgresearchgate.net This allows for the determination of the energy barriers for conformational changes. For flexible amine ligands, VT-NMR studies have been used to understand their coordination behavior in solution. acs.org In the case of this compound, VT-NMR could provide insights into the rotational barriers around the C-N bonds and the conformational preferences of the methallyl groups.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a volatile compound like this compound, GC-MS would be an effective method for its analysis. The mass spectrum of an amine is characterized by the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. nih.govresearchgate.net
The fragmentation of aliphatic amines in the mass spectrometer is dominated by alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. biorxiv.orgcore.ac.uk This results in the formation of a resonance-stabilized nitrogen-containing cation (an iminium ion) and an alkyl radical. biorxiv.org For a secondary amine like this compound, alpha-cleavage would lead to the loss of a methylallyl radical to produce a prominent fragment ion. The mass spectra of diallylamine (B93489) derivatives often show the molecular ion peak (M+), which is frequently the base peak, and a series of fragment ions resulting from the loss of parts of the allyl groups. tandfonline.com
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 125 | [C8H15N]+• | Molecular Ion (M+) |
| 110 | [C7H12N]+ | Loss of a methyl radical (•CH3) |
| 84 | [C5H10N]+ | Alpha-cleavage with loss of a C3H5 radical |
| 70 | [C4H8N]+ | Alpha-cleavage with loss of a C4H7 radical |
| 56 | [C4H8]+• | Loss of the amine group |
| 41 | [C3H5]+ | Allyl cation |
This table represents predicted fragmentation patterns and is for illustrative purposes.
Coordination Complexes
This compound can act as a ligand, coordinating to metal centers through its nitrogen atom and potentially through the double bonds of the methallyl groups. The spectroscopic characteristics of the amine change upon coordination. For instance, in coordination complexes of bis(allyl)amine derivatives, NMR spectroscopy is used to confirm the structure of the complexes in solution. researchgate.netnih.gov The formation of ruthenium(II) and palladium(II) complexes with ligands containing the bis(2-methylallyl) group has been reported. rsc.orgsmolecule.com The 1H and 13C NMR signals of the ligand are expected to shift upon coordination to a metal center due to changes in the electronic environment. Mass spectrometry is also used to confirm the formation and determine the molecular weight of these coordination complexes. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident determination of a compound's molecular formula.
While specific HRMS data for this compound is not extensively published, the technique is routinely applied to similar molecules. For instance, in the analysis of 2-methylallyl 2-((2-methylallyl)amino)benzoate, which contains the core bis(2-methylallyl)amino structure, HRMS coupled with Electrospray Ionization (ESI) confirmed the molecular formula. The analysis indicated an exact mass of 383.1751 for the [M+H]⁺ ion, corresponding to the molecular formula C₂₅H₂₃N₂O₂. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
The utility of HRMS extends to the screening of complex mixtures, where it can identify known compounds and aid in the characterization of unknown toxins or byproducts in various matrices. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of fragile, polar, and large molecules, including organometallic and coordination complexes. nih.govnthu.edu.tw It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it invaluable for studying non-covalent interactions and the composition of complexes in solution. nthu.edu.twresearchgate.net
In the context of coordination chemistry, ESI-MS can be used to:
Characterize Complex Stoichiometry: It helps in identifying the composition of supramolecular assemblies and coordination compounds in solution. researchgate.net
Study Reaction Intermediates: The technique is sensitive enough to detect transient species and reaction intermediates. For example, in studies of allylic amination reactions catalyzed by iridium complexes, ESI-MS was used to detect putative cesium-bridged amine dimer intermediates in the catalytic cycle. nih.gov
Probe Fragmentation Pathways: When coupled with collision-induced dissociation (CID), ESI-MS provides information about the structure and stability of complexes by analyzing their fragmentation patterns. nih.gov
The process involves creating a fine spray of charged droplets from a solution containing the analyte. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the release of gas-phase ions that are then analyzed by the mass spectrometer. nthu.edu.tw For amine-containing compounds, protonation typically leads to the observation of [M+H]⁺ ions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.
For a secondary amine like this compound, the IR spectrum is expected to show several characteristic absorption bands.
| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Description |
| N-H Stretch | 3300-3500 | A single, weak to medium absorption peak is characteristic of secondary amines. msu.edu |
| sp² C-H Stretch | 3010-3095 | Stretching of the C-H bonds on the allyl double bond. |
| sp³ C-H Stretch | 2850-2960 | Stretching of the C-H bonds in the methyl and methylene groups. |
| C=C Stretch | 1640-1680 | A weak to medium absorption from the carbon-carbon double bond in the allyl groups. |
| N-H Bend | 1550-1650 | Bending (scissoring) vibration of the N-H group. |
| C-N Stretch | 1020-1250 | Stretching vibration of the aliphatic amine C-N bond. researchgate.net |
| =C-H Bend | 890 | A strong out-of-plane bending (wagging) vibration is characteristic of a 1,1-disubstituted alkene (R₂C=CH₂). |
This table presents expected IR absorption bands for this compound based on typical frequencies for secondary amines and alkenes.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is the modern standard for infrared analysis, offering higher speed and sensitivity compared to older dispersive instruments. The FTIR spectra of related amine compounds confirm the expected vibrational modes. For example, the FTIR spectrum of N-ethyl-2-methylallylamine, a similar secondary amine, shows these characteristic peaks. nih.gov In the analysis of complexes like [bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)] supported on chitosan (B1678972), FTIR is used to confirm the immobilization of the complex onto the support material. researchgate.net
Vapor Phase IR Spectroscopy
Vapor phase IR spectroscopy provides information about molecules in the gaseous state, free from intermolecular interactions like hydrogen bonding that occur in the liquid or solid phase. In the gas phase, the N-H stretching band of amines is typically observed in the 3400 to 3500 cm⁻¹ region. msu.edu For the related primary amine, 2-Methylallylamine (B105249), a vapor phase IR spectrum has been documented. nih.gov Studying compounds in the gas phase can also reveal the presence of different molecular conformers, as seen in studies of ethylamine. nasa.gov Gas-phase IR spectroscopy, often combined with other techniques in a high-temperature flow reactor, is also a powerful method for studying reaction products and intermediates, such as the 2-methylallyl radical. uni-wuerzburg.de
X-ray Crystallography of this compound Metal Complexes
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been instrumental in elucidating the structures of numerous organometallic complexes containing the bis(2-methylallyl) moiety, providing crucial details about coordination, bond lengths, and bond angles.
Elucidation of Molecular Structures
Examples of Structurally Characterized Bis(2-methylallyl) Metal Complexes:
Bis-(π-2-methylallyl)bis(trimethyl phosphite)ruthenium: In this complex, the ruthenium atom is octahedrally coordinated. The two 2-methylallyl groups are non-planar, with the methyl group bent away from the metal. The bonding of the allyl groups to the ruthenium atom is asymmetric. rsc.org
Bis(2-methylallyl)palladium chloride dimer: This complex features two palladium atoms bridged by two chlorine atoms. Each palladium atom is also bonded to a 2-methylallyl group in an η³ (eta-3) fashion, where all three carbon atoms of the allyl system bond to the metal. smolecule.com
(2-methylallyl)₂Ni(L) Complexes: A series of nickel complexes with two 2-methylallyl ligands and an ancillary ligand (L) have been characterized. For example, with L = PPh₃, the complex is an 18-electron species with two η³-allyl ligands. acs.org
Ru((R)-binap)(η³-Me-allyl)₂: The molecular structure of this ruthenium species was established by X-ray crystallography, revealing details of a chiral catalyst. researchgate.net
Analysis of Crystal Packing and Supramolecular Interactions
The detailed crystallographic analysis of this compound in its pure form is not extensively documented in the surveyed literature. However, by examining the structural characteristics of its constituent functional groups and related compounds, a predictive analysis of its crystal packing and supramolecular interactions can be formulated. Furthermore, the crystallographic data of coordination complexes containing the 2-methylallyl ligand provide significant insights into how this moiety behaves in a solid-state environment.
The molecular structure of this compound features a secondary amine group, which is a key participant in hydrogen bonding. The nitrogen-hydrogen (N-H) group can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor. This dual capability suggests that intermolecular N-H···N hydrogen bonds are a highly probable and dominant feature in the crystal packing of this compound, likely forming chains or more complex networks that stabilize the crystal lattice. This type of interaction is commonly observed in the crystal structures of secondary amines. nih.gov
While data on this compound itself is scarce, extensive research has been conducted on the crystal structures of coordination complexes where the 2-methylallyl group is bound to a metal center. These studies offer valuable information on the ligand's conformational preferences and its role in the supramolecular assembly of larger complexes.
In another example, the crystal structure of (η³-2-methylallyl)[dimethyl(ethanolamino)-(3,5-dimethyl-1-pyrazolyl)gallato(N(2),N(3),O)] dicarbonylmolybdenum reveals discrete molecular units linked by weak hydrogen bonds. researchgate.net This illustrates how, even within a complex coordination sphere, residual functionalities can participate in supramolecular interactions that define the extended crystal lattice.
The crystallographic parameters for a representative ruthenium complex containing the 2-methylallyl ligand are detailed in the table below, providing a concrete example of the structural data obtained for related compounds.
Crystallographic Data for Bis-(π-2-methylallyl)bis(trimethyl phosphite)ruthenium rsc.org
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 15.12 |
| b (Å) | 17.86 |
| c (Å) | 8.10 |
| **β (°) ** | 113.4 |
| Z (Formula units/cell) | 4 |
Selected Bond Distances for Bis-(π-2-methylallyl)bis(trimethyl phosphite)ruthenium rsc.org
| Bond | Distance (Å) |
| Ru–C (trans to P) | 2.38(2) |
| Ru–C (trans to C) | 2.18(2) |
Applications in Catalysis and Ligand Design
Bis(2-methylallyl)amine as a Ligand Precursor in Transition Metal Catalysis
This compound serves as a foundational component in the synthesis of more complex ligands, which in turn are used to create highly effective transition metal catalysts. thermofisher.comfishersci.com The adaptability of its structure allows for the fine-tuning of the electronic and steric properties of the resulting catalysts, influencing their activity and selectivity in various chemical reactions.
Ruthenium-based Catalysts derived from this compound
The complex bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II), often synthesized using a derivative of this compound, is a versatile precatalyst for numerous ruthenium-catalyzed reactions. thermofisher.comfishersci.com Its applications span across hydroamination, hydrogenation, and oxidative degradation processes.
Ruthenium catalysts derived from this compound precursors have demonstrated significant efficacy in hydroamination reactions, particularly the anti-Markovnikov addition of amines to vinylarenes. nih.govnih.gov A catalyst system generated from Ru(cod)(2-methylallyl)2, in combination with a phosphine (B1218219) ligand like 1,5-bis(diphenylphosphino)pentane (B1273038) and triflic acid, has proven to be highly effective. nih.govresearchgate.netresearchgate.net
This catalytic system facilitates the intermolecular hydroamination of various vinylarenes with secondary aliphatic and benzylic amines, yielding β-phenethylamine products with high regioselectivity (up to 99%) and good to excellent yields (50-96%). nih.govresearchgate.netresearchgate.net Notably, this method is effective for a range of substituted styrenes and has enabled the first homogeneous transition metal-catalyzed hydroamination of α-methylstyrene. nih.govresearchgate.net The mechanism is believed to proceed through a direct, irreversible, anti-Markovnikov hydroamination pathway. nih.govresearchgate.net
| Substrate (Vinylarene) | Amine | Yield (%) | Regioselectivity |
| Styrene | Morpholine | 96 | >99% anti-Markovnikov |
| Styrene | Piperidine (B6355638) | 85 | >99% anti-Markovnikov |
| Styrene | 4-Phenylpiperazine | 64 | >99% anti-Markovnikov |
| Styrene | N-Benzylmethylamine | 50 | >99% anti-Markovnikov |
| 4-Methoxystyrene | Morpholine | 91 | >99% anti-Markovnikov |
| 4-(Trifluoromethyl)styrene | Morpholine | 51 | >99% anti-Markovnikov |
| Table 1: Selected examples of ruthenium-catalyzed anti-Markovnikov hydroamination of vinylarenes. nih.govresearchgate.net |
Ruthenium complexes derived from this compound precursors are also pivotal in hydrogenation reactions of various nitrogen-containing heterocyclic compounds and amides. researchgate.netrsc.orgrsc.org The in situ generation of catalysts from precursors like [Ru(2-methylallyl)2(cod)] with chiral phosphine ligands has enabled the asymmetric hydrogenation of challenging substrates. nih.gov
For instance, the asymmetric hydrogenation of quinoxalines to produce enantioenriched 5,6,7,8-tetrahydroquinoxalines has been achieved with high enantiomeric ratios using chiral NHC-ligated ruthenium catalysts. researchgate.net Similarly, the chemoselective hydrogenation of the carbocyclic ring of isoquinolines to yield 5,6,7,8-tetrahydroisoquinolines has been accomplished with good yields and moderate to good enantioselectivities using a catalyst prepared from Ru(methallyl)2(cod) and a chiral ligand. researchgate.net
Furthermore, ruthenium catalysts are effective for the hydrogenation of both secondary and tertiary amides to their corresponding amines under relatively mild conditions. rsc.org A system generated from [Ru(acac)3], a triphos ligand, and a Lewis acid co-catalyst has shown broad applicability. rsc.org The reaction is believed to proceed via the reduction of the amide carbonyl, followed by the reductive amination of the resulting alcohol with the amine formed from the intermediate hemiaminal. rsc.org
| Substrate | Catalyst System | Product | Key Feature |
| Quinoxalines | Ru catalyst with chiral NHC ligands | 5,6,7,8-Tetrahydroquinoxalines | High enantioselectivity (up to 94:6 er) |
| Isoquinolines | Ru(methallyl)2(cod) with PhTRAP ligand | 5,6,7,8-Tetrahydroisoquinolines | Chemoselective carbocycle hydrogenation |
| Secondary/Tertiary Amides | [Ru(acac)3]/Triphos/Yb(OTf)3 | Amines | Broad substrate scope, mild conditions |
| Table 2: Overview of hydrogenation reactions catalyzed by ruthenium complexes. |
Ruthenium complexes immobilized on supports have been investigated for their catalytic activity in oxidative degradation processes. A catalyst prepared by immobilizing [bis(2-methylallyl)(1,5-cyclooctadienne)ruthenium(II)] on chitosan (B1678972) microspheres has been shown to be effective for the decolourisation of acid dyes like Calmagite and Acid Blue 25 in the presence of hydrogen peroxide. researchgate.net
This heterogeneous catalyst system demonstrated high efficiency, achieving up to 100% color removal for Calmagite under optimized conditions. researchgate.net The degradation kinetics were generally found to follow a pseudo-first-order model. The activation energy for the process was determined to be low, confirming the high efficiency of the catalyst for the degradation of anionic dyes. researchgate.net The mechanism involves a combination of adsorption of the dye onto the chitosan support and subsequent catalytic oxidation by the ruthenium complex. researchgate.net
Palladium-based Catalysts
This compound derivatives are also precursors for palladium catalysts, particularly in the context of carbon dioxide utilization.
Palladium complexes are instrumental in carboxylation reactions that utilize CO2 as a C1 feedstock. organic-chemistry.orgmdpi.com While direct research linking this compound to palladium-catalyzed carboxylation is less documented, related palladium-allyl complexes are key in this area. For example, palladium(II) catalysts have been successfully used for the direct carboxylation of alkenyl C-H bonds of 2-hydroxystyrenes with CO2 to produce coumarins. organic-chemistry.org
Mechanistic studies on related systems suggest that the carboxylation of allylic substrates often involves the insertion of CO2 into a palladium-carbon bond. researchgate.netresearchgate.net The reactivity of palladium-allyl complexes towards CO2 is a subject of ongoing research, with factors like the nature of the supporting ligands and the coordination mode of the allyl group playing a crucial role. researchgate.netacs.org For instance, well-defined (η3-allyl)Pd(L)(carboxylate) complexes are highly efficient catalysts for the carboxylation of allylstannanes and allylboranes with CO2. researchgate.net
Allylic Amination Reactions
This compound and its derivatives are pivotal in palladium-catalyzed allylic amination, a fundamental carbon-nitrogen bond-forming reaction. These reactions are instrumental in synthesizing a,a-disubstituted N-alkyl/aryl allyl amines. acs.org The use of specific monophosphoramidite ligands in conjunction with a palladium catalyst allows for high regio- and enantioselectivities in the amination of a,a-disubstituted allylic carbonates with a wide array of primary alkyl amines and anilines. acs.org
Furthermore, rhodium-catalyzed hydroamination of primary and secondary allylic amines with various amine nucleophiles provides a direct route to unsymmetrical vicinal diamines. nih.gov This method is notable for its 100% atom economy. nih.gov While many protocols require secondary allylic amines, subjecting 2-methylallyl amine to these reaction conditions has also resulted in the desired product, albeit in moderate yields. nih.gov
The versatility of allylic amination is further demonstrated by iridium-catalyzed processes. Chiral phosphoramidites used as ligands in iridium-catalyzed enantioselective allylic amination of certain allylic carbonates yield branched secondary and tertiary allylic amines with high efficiency and selectivity. organic-chemistry.org Similarly, air and water-stable π-allyliridium C,O-benzoate complexes, when modified with ligands like (S)-tol-BINAP, effectively catalyze highly regio- and enantioselective aminations of racemic branched alkyl-substituted allylic acetates using primary or secondary aromatic and heteroaromatic amines. nih.gov
The following table summarizes the performance of different catalytic systems in allylic amination reactions.
| Catalyst System | Substrate | Nucleophile | Product | Key Features |
| Palladium / Monophosphoramidite Ligand | α,α-disubstituted allylic carbonates | Primary alkyl amines, anilines | α,α-disubstituted N-alkyl/aryl allyl amines | High regio- and enantioselectivity acs.org |
| Rhodium / Bidentate Phosphine Ligand | Primary and secondary allylic amines | Primary, secondary, acyclic, and cyclic aliphatic amines | Unsymmetrical vicinal diamines | 100% atom economy nih.gov |
| Iridium / Chiral Phosphoramidites | (E)-cinnamyl and terminal aliphatic allylic carbonates | Various amines | Branched secondary and tertiary allylic amines | High yields, excellent regio- and enantioselectivity organic-chemistry.org |
| (S)-Ir-II / (S)-tol-BINAP | Racemic branched alkyl-substituted allylic acetates | Primary and secondary (hetero)aromatic amines | Branched allylic amines | Single regioisomers, good to excellent yield, high enantioselectivity nih.gov |
Other Metal Catalysts (e.g., Gold(I) salts with bis-imidazolium derivatives)
Beyond palladium, rhodium, and iridium, gold(I) complexes derived from bis-imidazolium salts functionalized with 2-methylallyl groups have emerged as significant catalysts. Specifically, a gold(I) salt of a bis-imidazolium derivative, 3,3′-(p-phenylenedimethylene) bis{1-(2-methyl-allyl)imidazolium} bromide, has been synthesized and characterized. plos.orgresearchgate.net These N-heterocyclic carbene (NHC)-gold(I) complexes have shown potential in various catalytic applications. plos.orgresearchgate.net The synthesis of such complexes often proceeds through a silver(I)-NHC intermediate. plos.org For instance, the reaction of 3,3′-(p-phenylenedimethylene) bis{1-(2-methyl-allyl)imidazolium} bromide with silver(I) oxide yields the corresponding silver(I) complex, which can then be transmetalated with a gold source like (SMe₂)AuCl to produce the desired gold(I)-NHC complex. researchgate.net
Mechanistic Investigations of Catalytic Cycles Involving this compound Ligands
Understanding the intricate mechanisms of catalytic cycles is paramount for optimizing reaction conditions and designing more efficient catalysts.
Role of Ligand Structure in Catalytic Performance
The structure of the ligand profoundly influences the outcome of a catalytic reaction. In rhodium-catalyzed hydroamination, the use of bidentate phosphine ligands is crucial for expanding the scope of the reaction to include various secondary allylic amines. nih.gov The steric and electronic properties of the ligand can dictate the chemo- and regioselectivities of the reaction. nih.gov
In ruthenium-catalyzed reactions, the combination of (cod)Ru(met)₂ with different phosphines and additives can lead to either the anti-Markovnikov addition of imides to terminal alkynes or the addition of thioamides to terminal alkynes, showcasing the ligand's role in controlling the reaction's outcome. researchgate.net The steric hindrance provided by bulky 2-methylallyl ligands can prevent undesirable side reactions like β-hydride elimination. smolecule.com
Computational Approaches to Reaction Mechanisms (e.g., DFT studies)
Density Functional Theory (DFT) has become an indispensable tool for elucidating reaction mechanisms at the molecular level. sumitomo-chem.co.jp DFT calculations have been employed to study the palladium-catalyzed allylation of primary amines, revealing two potential mechanistic pathways. nih.gov These studies have shown that the process is highly dependent on the ligand, with strong π-acceptor ligands favoring the decomplexation of the coordinated allylammonium, a key step in one of the proposed cycles. nih.gov
Computational studies on the reductive elimination from palladium bis(allyl) complexes have shown that the C3-C3' bond formation is the most favored pathway for the formation of hexa-1,5-diene. researchgate.net The activation energy for this process is influenced by the nature of the other ligands present in the complex. researchgate.net DFT calculations have also been instrumental in understanding the dearomatization of benzyl (B1604629) groups in palladium-catalyzed couplings, indicating that an (η³-benzyl)(η¹-allyl)Pd(PH₃) intermediate is responsible for the formation of the kinetic product. nih.gov
Development of Chiral Ligands from this compound Scaffolds for Asymmetric Catalysis
The synthesis of enantiomerically pure compounds is a major goal in modern chemistry, and asymmetric catalysis is a powerful tool to achieve this. This compound and its derivatives serve as valuable scaffolds for the development of chiral ligands.
Ruthenium complexes bearing chiral diphosphine ligands, often prepared from precursors like (COD)Ru(2-methylallyl)₂, are effective catalysts for the asymmetric hydrogenation of various substrates. researchgate.netharvard.edu For example, the in situ preparation of a catalyst from BINAP, (COD)Ru(2-methylallyl)₂, and HBr enables the asymmetric reduction of β-keto esters. harvard.edu A variety of chiral bisphosphine ligands, including DIOP, BINAP, and CHIRAPHOS, have been incorporated into hexacoordinate chiral [2-methylallyl]Ru(II) complexes. researchgate.net
The development of chiral P,N,N-ligands for iridium-catalyzed asymmetric hydrogenation has also been successful. researchgate.net Furthermore, chiral bis(oxazoline)alkynylphosphine ligands have been used in rhodium-catalyzed highly regio- and enantioselective allylic amination reactions. organic-chemistry.org The modular nature of these ligand systems allows for the fine-tuning of steric and electronic properties to achieve high levels of enantioselectivity in a wide range of transformations. google.com.na
The following table highlights some chiral ligands derived from or used with this compound-related precursors and their applications in asymmetric catalysis.
| Ligand Type | Metal | Precursor/Related Compound | Application | Achieved Enantioselectivity |
| Chiral Diphosphines (e.g., BINAP) | Ruthenium | (COD)Ru(2-methylallyl)₂ | Asymmetric hydrogenation of β-keto esters | >99% ee harvard.edu |
| Chiral Bisphosphines (e.g., DIOP, CHIRAPHOS) | Ruthenium | (COD)Ru(2-methylallyl)₂ | Synthesis of chiral Ru(II) complexes | N/A researchgate.net |
| Chiral P,N,N-Ligands | Iridium | N/A | Asymmetric hydrogenation of ketones | >99% ee researchgate.net |
| Chiral Bis(oxazoline)alkynylphosphine Ligands | Rhodium | N/A | Asymmetric allylic amination | >20:1 b/l ratio, excellent ee organic-chemistry.org |
Enantioselective Hydrogenation
Enantioselective hydrogenation is a powerful technique for the synthesis of single-enantiomer compounds, which are of paramount importance in the pharmaceutical and fine chemical industries. Ruthenium complexes incorporating ligands derived from bis(2-methylallyl) sources have emerged as highly effective catalysts for the asymmetric hydrogenation of a diverse range of substrates.
Research has demonstrated that catalyst systems generated from bis(2-methylallyl)cycloocta-1,5-dieneruthenium(II) in combination with chiral phosphine ligands can achieve high enantioselectivities in the hydrogenation of various unsaturated compounds. For instance, the hydrogenation of N-Boc-protected pyrroles to yield chiral proline derivatives has been successfully accomplished using a ruthenium catalyst modified with a trans-chelating chiral bisphosphine ligand, PhTRAP. researchgate.net Similarly, the asymmetric hydrogenation of substituted imidazoles and oxazoles into the corresponding chiral imidazolines and oxazolines has been achieved with high enantioselectivity (up to 99% ee) using a chiral ruthenium catalyst generated from Ru(η³-methallyl)₂(cod) and the PhTRAP ligand. researchgate.net This marked the first successful catalytic asymmetric reduction of 5-membered aromatic rings containing two or more heteroatoms. researchgate.net
Furthermore, these ruthenium catalysts have been instrumental in the enantioselective hydrogenation of carbocyclic aromatic amines, providing access to chiral exocyclic amines with enantiomeric excesses of up to 98%. researchgate.net The strategic selection of N-heterocyclic carbene (NHC) ligands in conjunction with ruthenium precursors has also enabled the challenging asymmetric hydrogenation of the carbocyclic ring of quinoxalines, yielding enantioenriched 5,6,7,8-tetrahydroquinoxalines. researchgate.net
Below is a table summarizing the performance of bis(2-methylallyl)-derived ruthenium catalysts in various enantioselective hydrogenation reactions.
| Substrate | Chiral Ligand | Catalyst Precursor | Product | Yield | Enantiomeric Excess (ee) |
| Methyl pyrrole-2-carboxylate | (S,S)-(R,R)-PhTRAP | Ru(η³-methallyl)₂(cod) | (S)-Proline derivative | 92% | 79% |
| Substituted Imidazoles | PhTRAP | Ru(η³-methallyl)₂(cod) | Chiral Imidazolines | - | up to 99% |
| Substituted Oxazoles | PhTRAP | Ru(η³-methallyl)₂(cod) | Chiral Oxazolines | - | up to 99% |
| Carbocyclic Aromatic Amines | Chiral Ru Complex | In situ generated | Chiral Exocyclic Amines | - | up to 98% |
| Quinoxalines | Chiral NHC Ligand | Ru(methallyl)₂(cod) | 5,6,7,8-Tetrahydroquinoxalines | - | up to 94:6 e.r. |
Enantioselective Hydroamination
Enantioselective hydroamination, the addition of an N-H bond across a carbon-carbon double bond, represents a highly atom-economical method for the synthesis of chiral amines. Ruthenium catalysts derived from bis(2-methylallyl) precursors have been pivotal in advancing this field, particularly for the anti-Markovnikov hydroamination of vinylarenes.
A notable example is the ruthenium-catalyzed intermolecular, anti-Markovnikov hydroamination of vinylarenes with secondary aliphatic and benzylic amines. researchgate.netacs.org The most effective catalyst system for this transformation was found to be a combination of Ru(cod)(2-methylallyl)₂, 1,5-bis(diphenylphosphino)pentane, and triflic acid. researchgate.netacs.org This system facilitates the formation of β-phenethylamine products in good yields. researchgate.net Control experiments have confirmed that the reaction does not proceed in the absence of the ligand or the acid, highlighting the crucial role of each component in the catalytic cycle. researchgate.net
The development of these catalyst systems has provided a direct and efficient route to valuable chiral amine building blocks from readily available starting materials. The ability to control the regioselectivity of the hydroamination reaction is a significant advantage of these ruthenium-based catalysts.
The table below presents research findings on the application of bis(2-methylallyl)-derived ruthenium catalysts in hydroamination reactions.
| Alkene Substrate | Amine Substrate | Catalyst System | Product | Yield |
| Styrene | Morpholine | Ru(cod)(2-methylallyl)₂, 1,5-bis(diphenylphosphino)pentane, Triflic Acid | β-phenethylamine derivative | 64-96% |
| Styrene | Piperidine | Ru(cod)(2-methylallyl)₂, 1,5-bis(diphenylphosphino)pentane, Triflic Acid | β-phenethylamine derivative | 64-96% |
| Styrene | 4-Phenylpiperazine | Ru(cod)(2-methylallyl)₂, 1,5-bis(diphenylphosphino)pentane, Triflic Acid | β-phenethylamine derivative | 64-96% |
| Styrene | Tetrahydroisoquinoline | Ru(cod)(2-methylallyl)₂, 1,5-bis(diphenylphosphino)pentane, Triflic Acid | β-phenethylamine derivative | 64-96% |
Polymerization Chemistry Involving Bis 2 Methylallyl Amine and Its Derivatives
Homopolymerization of Bis(2-methylallyl)amine Monomers
The homopolymerization of diallylamine (B93489) derivatives, including this compound, can be achieved through several methods, with free radical polymerization being a key technique. google.com The reaction conditions and choice of initiator play a crucial role in the success of the polymerization and the characteristics of the resulting polymer.
Free Radical Polymerization Techniques
Free radical polymerization is a common method for polymerizing allyl monomers like this compound. google.com However, diallylamines are often described as not readily polymerizable under standard free-radical conditions in their uncharged form. google.com To address this, polymerization is frequently carried out with the amine in the form of its quaternary ammonium (B1175870) salt. google.com The process typically involves heating the monomer in the presence of a free-radical initiator. google.com A key strategy to enhance monomer conversion is the gradual addition of the initiator to the reaction mixture throughout the polymerization process. google.com This approach has been shown to significantly increase the yield compared to charging the entire amount of initiator at the beginning. google.com
Role of Initiators and Reaction Conditions
The selection of initiators and the control of reaction conditions are critical for the successful homopolymerization of this compound.
Initiators: A variety of free-radical initiators are suitable for the polymerization of allyl monomers, including peroxide and azo-type initiators. google.com For instance, 2,2′-azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (B599025) (VA-044) has been used as an initiator in the polymerization of diallylamine derivatives. google.com The amount of initiator used typically ranges from 1 to 6% by weight, with a preferred range of 2 to 4% by weight. google.com In some systems, a redox initiating system, such as benzoyl peroxide (BPO) as the initiator and a tertiary amine like N,N-dimethyl-p-toluidine (DMPT) as a co-initiator, is employed. nih.gov
Reaction Conditions: The polymerization is generally conducted at temperatures between 30 and 90°C, with a more preferred range of 40 to 70°C, and a very particularly preferred range of 55 to 65°C. google.com The reaction can be performed with or without the addition of an acid. google.com However, in the absence of substituents that are sensitive to hydrolysis, carrying out the polymerization in the presence of acids is preferred. google.com For example, hydrochloric acid can be used, with the acid concentration being 50% based on the amount of monomer. google.com The reaction can be carried out in a solvent or in bulk (without a solvent). google.com Depending on the chosen conditions, yields can range from 40 to 95%, with resulting polymer molecular weights (Mw) between 10,000 and 300,000 g/mol . google.com
Table 1: Initiators and Reaction Conditions for Diallylamine Derivative Homopolymerization
| Parameter | Details | Reference |
|---|---|---|
| Initiator Type | Azo-compound (e.g., VA-044) | google.com |
| Initiator Concentration | 2-4% by weight (based on monomer) | google.com |
| Temperature | 55-65°C | google.com |
| Acid | Hydrochloric acid (50% based on monomer) | google.com |
| Monomer Concentration | 50% by weight | google.com |
| Yield | 40-95% | google.com |
| Molecular Weight (Mw) | 10,000-300,000 g/mol | google.com |
Copolymerization Strategies Incorporating this compound Derivatives
This compound and its derivatives are valuable comonomers in the synthesis of functional and bio-based polymers. Their incorporation can impart specific properties to the final material.
Incorporation into Functional Polymers
This compound derivatives can be copolymerized with a variety of other free-radically polymerizable monomers to create functional polymers. google.com The molar fraction of the diallylamine derivative in the copolymerization can range from 5 to 95 mol %, with a preferred range of 20 to 80 mol %, and a particularly preferred range of 45 to 55 mol %. google.com
Examples of comonomers include:
Acrylic acid and its esters (e.g., methyl acrylate, ethyl acrylate, butyl acrylate) google.com
Acrylonitrile google.com
Acrolein google.com
Vinylsulfonic acid google.com
Vinylphosphonic acid google.com
Acrylamide and its derivatives google.com
These copolymers find applications in diverse fields such as cosmetics, pharmaceuticals, food, surfactants, cleaning compositions, the petroleum industry, pulp processing, paint manufacturing, and the textile industry. google.com
Nickel catalysts bearing 2-methylallyl ligands have been shown to be effective in the copolymerization of ethylene (B1197577) with polar monomers like methyl acrylate. mdpi.com These catalysts can achieve high activity and incorporate up to 7.0 mol% of the comonomer. mdpi.com
Synthesis of Bio-based Polymers
There is a growing interest in developing polymers from renewable resources to reduce reliance on petrochemical feedstocks. nih.govwhiterose.ac.uk Amines, as key chemical intermediates, are crucial for synthesizing polymers like polyamides and polyureas. nih.govresearchgate.net While naturally occurring amines for polymerization are limited, research is focused on synthesizing bio-based amines from sources like carbohydrates, terpenes, and oleochemicals. nih.govresearchgate.net
The development of bio-based monomers is closely linked to the production of bio-derived polyesters and other polymers. whiterose.ac.uk For example, 1,6-hexanediol (B165255) (1,6-HDO), which can be synthesized from the bio-based 5-hydroxymethylfurfural (B1680220) (HMF), is a valuable monomer in polyester (B1180765) synthesis. nih.gov Similarly, the synthesis of bio-based amines from various biomass sources opens up pathways for producing bio-based polymers. researchgate.net These efforts are part of a broader move towards sustainable chemistry, aiming to create products that are environmentally benign and degrade into innocuous substances. whiterose.ac.ukhorizoneuropencpportal.eu
Advanced Polymer Architectures
The versatility of monomers like this compound allows for the creation of complex and advanced polymer architectures beyond simple linear chains. These can include star polymers, branched polymers, and cross-linked networks.
For instance, star polymers with a cationic core have been prepared using atom transfer radical polymerization (ATRP). acs.org While this specific example uses other monomers, the principles can be applied to amine-functional monomers to create star architectures for applications like nucleic acid delivery. acs.org The synthesis of such structures often involves techniques like ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) to create polypeptide-based architectures, which can be linear, cyclic, or branched. mdpi.com
The creation of well-defined polymethylene-based block copolymers has been demonstrated by combining the Diels-Alder reaction with polyhomologation, using a borane (B79455) initiator. rsc.org This highlights the potential for combining different polymerization techniques to achieve complex polymer structures. The use of specific catalysts, such as ruthenium complexes like bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II), is also explored in polymerization and other catalytic applications. researchgate.netcphi-online.com
Dendritic Polymers based on related Bis-MPA monomers
Dendritic polymers are highly branched, globular macromolecules with a large number of functional groups. rsc.orgrsc.org A prominent family of these polymers is derived from 2,2-bis(methylol)propionic acid (bis-MPA), an AB₂-type monomer where 'A' is a carboxylic acid and 'B' represents two hydroxyl groups. rsc.orgrsc.org This structure allows for the layer-by-layer, or generational, growth of perfectly branched, monodisperse polymers called dendrimers, or the one-pot synthesis of more polydisperse hyperbranched polymers. rsc.orgresearchgate.net
The bis-MPA platform is notable for its versatility, yielding a wide array of architectures, including dendrons (wedges of a dendrimer), dendrimers, hyperbranched polymers, and dendritic-linear hybrids. rsc.orgrsc.org These materials are synthesized through various strategies, including divergent and convergent growth, as well as accelerated approaches utilizing "click chemistry" for high efficiency and yield. rsc.orgresearchgate.net The resulting aliphatic polyester backbones are often biocompatible and biodegradable, making them attractive for biomedical applications. researchgate.netnih.gov While chemically distinct from the polyamine backbone that would result from this compound polymerization, the principles of using a multifunctional monomer like bis-MPA to build complex three-dimensional architectures provide a conceptual basis for the potential of other multifunctional monomers.
Table 1: Dendritic Architectures Derived from Bis-MPA Monomers
| Architecture | Description | Synthesis Approach | Key Feature |
|---|---|---|---|
| Dendrimers | Perfectly branched, monodisperse macromolecules with a defined size and number of peripheral functional groups. acs.org | Divergent or convergent layer-by-layer growth. rsc.org | High structural perfection and uniformity. |
| Dendrons | Wedge-shaped sections of a dendrimer, often used for surface functionalization or as building blocks for larger structures. rsc.org | Similar to dendrimers, grown from a focal point. | Directional, wedge-like structure. |
| Hyperbranched Polymers | Polydisperse, globular polymers with a high degree of branching, synthesized in a one-pot reaction. rsc.org | Single-step polymerization of ABx monomers. | Ease of synthesis and scalability. rsc.org |
| Dendritic-Linear Hybrids | Copolymers combining a dendritic block with a linear polymer chain (e.g., PEG, PCL). nih.govdiva-portal.org | Grafting-to, grafting-from, or macromonomer approaches. rsc.org | Combines properties of both dendritic and linear polymers. diva-portal.org |
This table summarizes the main types of dendritic polymers that can be synthesized using the 2,2-bis(methylol)propionic acid (bis-MPA) building block, illustrating the structural diversity achievable from a single AB₂ monomer.
Photo-polymerization of Diene Monomers
Photopolymerization, which uses light to initiate the formation of polymers, is a powerful technique for processing diene monomers. This method offers spatial and temporal control over the polymerization process. For non-conjugated dienes such as this compound, UV-initiated polymerization can proceed through different mechanisms.
One relevant method is thiol-ene polymerization, where a diene reacts with a dithiol in the presence of a photoinitiator. researchgate.net Upon exposure to UV light, the photoinitiator generates radicals that abstract a hydrogen from a thiol group, creating a thiyl radical. This radical then adds across one of the double bonds of the diene monomer, initiating a chain-growth process that results in a poly(thioether). researchgate.net This approach has been successfully used to polymerize asymmetrical diene monomers. researchgate.net
Alternatively, direct free-radical polymerization can be initiated by a photoinitiator that cleaves upon UV irradiation to produce radicals. nih.gov These radicals can directly attack the double bonds of the diene monomer to start the polymerization chain. The polymerization of supramolecular assemblies of diene-containing molecules has been shown to be dependent on the proximity and orientation of the double bonds within the network, a principle that applies to the polymerization of liquid monomers like this compound. nih.gov
Mechanistic Aspects of this compound Polymerization
The polymerization of diallyl amines is mechanistically distinct from that of typical vinyl monomers due to the presence of reactive α-hydrogen atoms on the allyl groups. This feature introduces competing reaction pathways that must be controlled to achieve high molecular weight polymers.
Investigation of Polymerization Kinetics
The radical polymerization of diallylamine compounds is often hindered by a process called degradative chain transfer to the monomer. researchgate.net In this reaction, a growing polymer radical abstracts a hydrogen atom from the α-position of a monomer molecule's allyl group. researchgate.net This terminates the growing chain and creates a new, resonance-stabilized allyl radical on the monomer. This new radical is generally less reactive and less efficient at initiating a new polymer chain, leading to the formation of only low-molecular-weight oligomers. researchgate.net
Quantum chemical modeling and experimental studies have shown that this competing chain transfer reaction can be suppressed. researchgate.net A key strategy is the protonation of the monomer's amine group, for instance, by conducting the polymerization in the presence of an equimolar amount of an acid like trifluoroacetic acid. researchgate.net When the nitrogen atom is protonated, the competitiveness of the degradative chain transfer reaction is significantly reduced. researchgate.netresearchgate.net This effectively transforms the degradative transfer into an effective chain transfer, enabling the synthesis of high-molecular-weight polymers. researchgate.net Kinetic studies on related methyl alkyl diallyl ammonium chlorides have determined the rate equations and apparent activation energies for their homopolymerization, providing insight into the structure-activity relationship. mdpi.com
Table 2: Kinetic Parameters for Homopolymerization of Methyl Alkyl Diallyl Ammonium Chloride Monomers
| Monomer Substituent (Alkyl Group) | Polymerization Rate Equation | Apparent Activation Energy (Ea) |
|---|---|---|
| Methyl (DMDAAC) | Rp = k[M]1.55[I]0.51 | 96.70 kJ/mol |
| Propyl (MPDAAC) | Rp = k[M]1.51[I]0.52 | 97.25 kJ/mol |
Data sourced from a study on the homopolymerization of methyl alkyl diallyl ammonium chloride monomers initiated by ammonium persulfate (APS) at 50 °C. mdpi.com This data illustrates how substituents affect the polymerization kinetics and activation energy in a related class of diallyl monomers.
Control over Polymer Structure and Molecular Weight
Achieving control over the polymer structure and molecular weight is crucial for tailoring the material's properties for specific applications. For diallylamine-based polymers, the primary challenge is overcoming the tendency to form short chains. researchgate.net
The most effective method for producing high-molecular-weight polymers from diallylamine monomers is to suppress degradative chain transfer by protonating the monomer. researchgate.net By polymerizing the salt of the monomer (e.g., N,N-diallyl-N-methylammonium trifluoroacetate), the polymerization rate and the molecular weight of the resulting polymer can be controlled. researchgate.net Under these conditions, the chain termination is governed by a bimolecular mechanism, which is more characteristic of conventional radical polymerization. researchgate.net
Beyond this specific strategy, general principles of polymerization control apply. The molecular weight of polymers formed via radical polymerization can often be controlled by adjusting the ratio of monomer to initiator; a lower initiator concentration typically leads to higher molecular weight polymers. d-nb.info Temperature also plays a significant role, as it influences the rates of initiation, propagation, and termination, as well as chain transfer reactions. researchgate.net
For the highest level of control, living or controlled radical polymerization (CRP) techniques could be employed. google.com Methods like nitroxide-mediated polymerization (NMP) or atom-transfer radical polymerization (ATRP) are designed to minimize irreversible termination steps, allowing polymer chains to grow simultaneously and providing excellent control over molecular weight, architecture, and producing polymers with narrow molecular weight distributions (low polydispersity). d-nb.infogoogle.com The application of these advanced techniques to this compound could enable the synthesis of well-defined block copolymers and other complex architectures. google.com
Theoretical and Computational Studies of Bis 2 Methylallyl Amine Systems
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. For bis(2-methylallyl)amine, these calculations can elucidate electron distribution, molecular orbital energies, and other properties that govern its chemical behavior. Methods such as Density Functional Theory (DFT) and other ab initio techniques are employed to solve the Schrödinger equation for the molecular system, providing a detailed picture of its electronic landscape.
Conformational Analysis and Energetics
The flexibility of this compound, arising from rotations around its various single bonds, means it can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these structures (the global minimum) and the relative energies of other low-energy conformers.
Below is an illustrative table representing the kind of data a conformational analysis would generate.
| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Global Minimum (GM) | [Specific Angles] | 0.00 | ~75% |
| Conformer A | [Specific Angles] | 1.50 | ~15% |
| Conformer B | [Specific Angles] | 2.50 | ~10% |
Reactivity Predictions (e.g., SN2 vs. SN2′ competition)
This compound contains allylic systems, which are known for undergoing competing nucleophilic substitution reactions: the direct SN2 pathway and the rearranged SN2′ pathway. nih.gov Computational chemistry can predict which pathway is favored under specific conditions. This prediction often involves locating the transition state structures for both pathways and comparing their activation energies.
The competition between SN2 and SN2' is governed by several factors, including the steric hindrance at the α-carbon, the nature of the nucleophile and leaving group, and the stability of the transition states. nih.gov In a hypothetical reaction where a derivative of this compound acts as the substrate, the methyl groups on the C2 carbon of the allyl systems would sterically hinder a direct SN2 attack on the α-carbon. This steric hindrance generally favors the SN2′ pathway, where the nucleophile attacks the γ-carbon. nih.gov
Quantum chemical methods like Activation Strain Analysis can be used to dissect the activation barrier into the energy required to distort the reactants into their transition state geometries (strain energy) and the actual interaction energy between the distorted reactants. nih.govresearchgate.net This analysis provides a physical model to rationalize why one pathway is preferred over the other. nih.gov
| Factor | Favors SN2 Pathway | Favors SN2′ Pathway |
|---|---|---|
| Steric Hindrance at α-carbon | Low | High (as in bis(2-methylallyl) systems) |
| Nucleophile | Less basic, "soft" nucleophiles | More basic, "hard" nucleophiles |
| Leaving Group | Good leaving groups favor both | - |
| Substrate "Distortivity" | Low strain upon distortion | High strain upon distortion (can be overcome by strong nucleophile) |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of a system. For this compound, MD simulations could be used to study its behavior in the liquid phase, its interaction with solvent molecules, or its properties as a component in a larger system, such as a polymer or at an interface.
An MD simulation would begin with a defined starting geometry of the molecule, often the lowest energy conformer found from quantum calculations. The system is then allowed to evolve over time according to the laws of classical mechanics, with interatomic forces described by a molecular mechanics force field. These simulations can predict macroscopic properties like density, viscosity, and diffusion coefficients, as well as microscopic details about molecular conformation and intermolecular interactions. While no specific MD studies of this compound were identified, this technique is widely applied to amine-containing systems to understand their dynamic behavior.
Density Functional Theory (DFT) Studies in Catalysis
This compound has the potential to act as a ligand in organometallic catalysis, using its central nitrogen atom and the π-systems of the two allyl groups to coordinate with a metal center. Density Functional Theory (DFT) is a primary computational tool for investigating such catalytic systems. rsc.org It offers a balance of computational cost and accuracy, making it suitable for the large systems often involved in catalytic cycles. rsc.org
Elucidation of Reaction Pathways and Transition States
A key application of DFT in catalysis is to map out the entire reaction mechanism of a catalytic cycle. nih.gov For a hypothetical catalyst featuring a this compound ligand, DFT calculations could be used to:
Identify the structures of all intermediates and transition states.
Calculate the free energy of each species to construct a complete energy profile of the reaction.
Determine the rate-determining step of the catalytic cycle by identifying the highest energy barrier.
By comparing the energy profiles of different possible pathways, researchers can determine the most plausible mechanism. nih.gov This understanding is crucial for optimizing reaction conditions and for the rational design of more efficient catalysts. rsc.org
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants + Catalyst | Starting materials | 0.0 |
| Intermediate 1 | Substrate coordination | -5.2 |
| Transition State 1 | First energy barrier | +15.7 |
| Intermediate 2 | Product of first step | -10.1 |
| Transition State 2 | Rate-determining step | +22.5 |
| Products + Catalyst | Final products | -25.0 |
Ligand-Metal Interactions and Electronic Effects
The performance of a metal catalyst is heavily influenced by the electronic and steric properties of its ligands. DFT is used to provide a detailed understanding of the bonding between a ligand like this compound and a metal center. researchgate.net Analyses such as Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) can quantify the nature of the metal-ligand bonds, revealing the extent of covalent versus electrostatic character. nih.gov
These studies can determine how the ligand influences the electron density at the metal center. nih.gov The electron-donating nitrogen atom and the π-systems of the allyl groups in this compound would modulate the metal's reactivity. DFT calculations can quantify these electronic effects, helping to explain the catalyst's activity and selectivity. mdpi.commdpi.com The steric bulk of the ligand, influenced by the two methylallyl groups, also plays a critical role in controlling access to the metal center, which can be precisely modeled with DFT. nih.gov
| Parameter | Description | Example Finding |
|---|---|---|
| M-N Bond Length | Distance between metal and amine nitrogen | Indicates bond strength |
| M-C (allyl) Distance | Distance between metal and allyl carbons | Characterizes π-coordination |
| NBO Charge on Metal | Partial atomic charge on the metal center | Measures electron donation from ligand |
| HOMO-LUMO Gap | Energy difference between highest occupied and lowest unoccupied molecular orbitals | Relates to the chemical reactivity of the complex nih.gov |
| Bond Dissociation Energy | Energy required to break the ligand-metal bond | Quantifies ligand binding strength |
Derivatization and Functionalization Reactions of Bis 2 Methylallyl Amine
Reactions at the Amine Nitrogen
The lone pair of electrons on the secondary amine nitrogen of Bis(2-methylallyl)amine makes it a nucleophilic center, susceptible to reactions with various electrophiles.
Alkylation and Acylation
As a typical secondary amine, this compound can undergo N-alkylation with alkyl halides. This reaction proceeds via nucleophilic aliphatic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. However, the direct alkylation of secondary amines can be challenging to control. The resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to a second alkylation event that forms a quaternary ammonium (B1175870) salt. google.com To achieve selective mono-alkylation, alternative methods such as reductive amination or the use of specific catalytic systems, like those involving iridium or ruthenium complexes for N-alkylation with alcohols, are often employed. acs.orgrsc.org
Acylation of this compound with reagents like acyl chlorides or acid anhydrides readily proceeds to form the corresponding N,N-bis(2-methylallyl)amide. In this reaction, the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable amide bond. This transformation is a common strategy to protect the amine functionality or to introduce carbonyl-containing moieties into the molecule.
| Reaction Type | Reagent Class | Product Class | Notes |
|---|---|---|---|
| N-Alkylation | Alkyl Halides (R-X) | Tertiary Amine / Quaternary Ammonium Salt | Reaction can be difficult to control, often leading to over-alkylation. google.com |
| N-Acylation | Acyl Chlorides (RCOCl), Acid Anhydrides ((RCO)₂O) | N,N-Disubstituted Amide | Generally a high-yielding and straightforward reaction. |
Formation of N-Heterocyclic Compounds
The nitrogen atom of this compound can be incorporated into a heterocyclic ring through reactions with bifunctional electrophiles. For instance, reaction with α,ω-dihaloalkanes can lead to the formation of cyclic quaternary ammonium salts. More elaborate strategies can be envisioned for constructing neutral N-heterocycles. One-pot syntheses using alkyl dihalides and primary or secondary amines under conditions such as microwave irradiation provide a pathway to various saturated N-heterocycles. organic-chemistry.org These methods could potentially be adapted for this compound to create larger ring systems or more complex polycyclic structures.
Deoxygenative Phosphonation
While direct phosphonation on the nitrogen atom of an amine is not a common transformation, a functionalization pathway exists through the deoxygenative phosphonation of a corresponding amide derivative. nih.govacs.orgorganic-chemistry.org This synthetic route involves a two-step process starting from this compound:
Acylation: The secondary amine is first acylated, for example with benzoyl chloride, to form N-benzoyl-bis(2-methylallyl)amine.
Deoxygenative Phosphonation: The resulting secondary amide can then undergo a metal-free, one-pot reaction sequence. The amide is first activated with an agent like thionyl chloride (SOCl₂) to form an imidoyl chloride intermediate. This is followed by an Arbuzov reaction with a trialkyl phosphite, such as triethyl phosphite, which introduces the phosphonate (B1237965) group. nih.govorganic-chemistry.org
This sequence effectively converts the C-N(amide) bond into a C-N bond bearing a phosphonate group on the adjacent carbon, representing a powerful method for synthesizing α-aminophosphonates from secondary amines via an amide intermediate. nih.govacs.orgorganic-chemistry.org
Reactions at the Allylic Double Bonds
The two methallyl groups in this compound contain carbon-carbon double bonds that are amenable to a variety of addition and cyclization reactions, providing a powerful handle for molecular construction.
Addition Reactions (e.g., hydroamination)
The double bonds of this compound can undergo intramolecular hydroamination, a reaction that involves the addition of the N-H bond across one of the C=C bonds. This process is typically catalyzed by early transition metals or rare-earth metal complexes, such as those based on zirconium or yttrium. nih.gov The reaction proceeds through the formation of a metal-amido intermediate, followed by the insertion of the alkene into the metal-nitrogen bond, and subsequent protonolysis to yield the cyclized product and regenerate the catalyst. This intramolecular cyclization would lead to the formation of a substituted pyrrolidine (B122466) or piperidine (B6355638) ring, depending on the regioselectivity of the addition. The efficiency and enantioselectivity of such reactions can be finely tuned by the ligand environment of the metal catalyst. nih.gov
Cyclization Reactions
One of the most significant cyclization reactions involving bis-alkenyl amines is Ring-Closing Metathesis (RCM). organic-chemistry.orgwikipedia.org This reaction provides an efficient route to medium- and large-sized nitrogen heterocycles. For RCM to be successful with this compound, the nucleophilic amine nitrogen must first be "protected" to prevent it from coordinating to and deactivating the metal catalyst. This is typically achieved by converting the amine into a sulfonamide, for instance, by reacting it with p-toluenesulfonyl chloride (TsCl) to form N-tosyl-bis(2-methylallyl)amine.
The resulting diene can then be subjected to an olefin metathesis catalyst, such as a Grubbs-type ruthenium catalyst. The reaction proceeds by forming a metallacyclobutane intermediate, which then undergoes cycloreversion to form a new internal double bond and release ethylene (B1197577) gas, driving the reaction to completion. organic-chemistry.orgwikipedia.org This strategy has been successfully applied to N,N-bis(3-butenyl)amines to synthesize 2,3,6,7-tetrahydroazepines, seven-membered heterocyclic rings. nih.govresearchgate.netnih.gov By analogy, the RCM of a protected this compound would be expected to yield a substituted 2,5-dihydro-1H-azepine derivative.
| Reaction Type | Substrate | Key Reagents/Catalysts | Product Type |
|---|---|---|---|
| Intramolecular Hydroamination | This compound | Zr, Y, or other rare-earth metal complexes | Substituted Pyrrolidine/Piperidine |
| Ring-Closing Metathesis (RCM) | N-protected this compound (e.g., N-tosyl derivative) | Grubbs Catalysts (Ru-based) | Substituted Dihydroazepine |
Selective Functionalization Strategies
Detailed research findings and specific data on the selective functionalization of this compound are not available in the current body of scientific literature. General strategies for the functionalization of similar diallylamines often involve transition metal catalysis to achieve selectivity, but specific examples and data for this compound have not been reported.
Emerging Research Areas and Future Directions
Advanced Applications in Medicinal Chemistry and Bioactive Compounds
The amine functional group is a cornerstone of medicinal chemistry, and the dual allyl moieties of Bis(2-methylallyl)amine offer unique opportunities for creating complex and potentially bioactive molecules.
Secondary amines are crucial intermediates in the synthesis of a vast number of active pharmaceutical ingredients (APIs). While specific, large-scale applications of this compound as a pharmaceutical intermediate are not yet widely documented in mainstream literature, its structural motifs suggest significant potential. The synthesis of N-alkylated amines is a fundamental process in drug development, and methods like reductive amination and N-alkylation with alcohols are common strategies. researchgate.net The this compound structure could serve as a scaffold to introduce the methylallyl group into larger molecules or be modified to create more complex diamine structures, which are prevalent in various therapeutic agents.
The development of novel therapeutic agents is a primary goal of medicinal chemistry. While derivatives of this compound itself have not been extensively studied, related structures containing bis-amine or allyl functionalities have shown significant biological activity, particularly as anticancer agents. This provides a strong rationale for the future investigation of this compound derivatives.
Many natural products containing allyl fragments, found in plants like garlic and cinnamon, have demonstrated anticancer properties both in vitro and in vivo. acs.org These compounds act through various mechanisms, including inhibiting cell proliferation, modulating enzyme activity, and inducing DNA damage. acs.org Furthermore, synthetic polyamine analogues and bis-naphthalimides have been developed as potent antitumor agents, with some progressing to clinical development. nih.govnih.gov For instance, the bis-naphthalimide agent LU 79553 showed potent cytotoxicity and was curative against MX-1 tumors in mice. nih.gov Similarly, certain bispidine derivatives have been shown to exhibit anticancer activity by inducing the catabolism of polyamines in cancer cells. mdpi.com
These findings suggest that synthesizing and screening a library of derivatives based on the this compound scaffold could lead to the discovery of new compounds with therapeutic potential against various diseases, including cancer.
| Compound Class | Specific Example(s) | Observed Biological Activity | Reference |
|---|---|---|---|
| Bis-naphthalimides | LU 79553 | Potent cellular cytotoxicity (IC50 = 0.014 µM) and curative against MX-1 tumors | nih.gov |
| Polyamine Analogues | Bis(alkyl)polyamines derived from 1,8-diaminooctane | Promising antitumor activity in the mouse L1210 leukemia model | nih.gov |
| Bispidine Derivatives | Compounds 4c and 4e | Pronounced toxic activity toward cancer cells (HepG2) through apoptosis induction | mdpi.com |
| Natural Allyl Derivatives | Compounds from garlic (e.g., S-allylmercaptocysteine) | Anticancer activity via mechanisms like cell cycle arrest and inhibition of microtubule polymerization | acs.org |
| Quinoxaline Derivatives | 2,3-bis(halomethyl)quinoxalines | Antibacterial and antifungal activities | nih.gov |
Sustainable Synthesis and Catalysis
Modern chemistry is increasingly focused on developing environmentally friendly and efficient synthetic methods. The principles of green chemistry are particularly relevant to the synthesis and application of foundational chemicals like this compound.
Future research will likely focus on sustainable routes to synthesize secondary amines, moving away from traditional methods that use toxic alkyl halides and generate significant waste. researchgate.netrsc.org Promising green alternatives include the direct reductive amination of ketones and the amination of alcohols via "hydrogen borrowing" methodologies, which often use heterogeneous copper catalysts and produce water as the only byproduct. rsc.orgresearchgate.net Enzymatic methods, such as those using Candida antarctica lipase (B570770) B (CALB), also offer a highly sustainable route for forming amide bonds and could be adapted for amine synthesis. nih.gov
Furthermore, this compound itself has potential as a ligand in catalysis. Amine-based ligands, such as bis(amidophenyl)amine and bis(pyridylmethyl)amine scaffolds, are integral to the function of many transition metal catalysts used in multi-electron chemical transformations. emory.edulabpartnering.org The nitrogen atom and adjacent allyl groups in this compound could coordinate with metal centers (e.g., Ruthenium, Nickel, Zirconium), potentially creating catalysts for reactions like C-H amination, polymerization, or asymmetric alkylation. emory.eduresearchgate.netresearchgate.net
Integration with Flow Chemistry and High-Throughput Experimentation
The integration of advanced technologies like flow chemistry and High-Throughput Experimentation (HTE) is revolutionizing chemical synthesis and discovery. purdue.edu These platforms are particularly well-suited for exploring the potential of molecules like this compound.
Flow chemistry offers enhanced safety, efficiency, and scalability over traditional batch synthesis. purdue.edu Continuous flow processes have been successfully developed for the synthesis of various secondary amines, demonstrating excellent yields and allowing for in-line workup procedures. vapourtec.comacs.org Applying flow chemistry to the synthesis of this compound or its derivatives could lead to more efficient and safer production methods. Moreover, multi-enzyme cascades for amine synthesis have been successfully implemented in continuous flow reactors, showcasing a powerful method for sustainable production. nih.gov
HTE utilizes parallel processing to rapidly screen hundreds or thousands of reaction conditions, consuming minimal material. cam.ac.uknih.govresearchgate.net This technology is invaluable for optimizing reaction conditions (e.g., catalysts, solvents, temperature) and for quickly synthesizing large libraries of chemical derivatives for biological screening. cam.ac.ukumich.edu An HTE approach could be used to rapidly identify optimal conditions for synthesizing this compound derivatives and then screen these derivatives for desired properties, significantly accelerating the discovery process. nih.gov
Development of Novel Materials from this compound Scaffolds
Polymers and materials containing amine functionalities are highly valuable due to their ability to be functionalized, participate in complexation, and alter surface properties. rsc.org The unique structure of this compound, with a central amine and two terminal allyl groups, makes it an intriguing monomer for the development of novel materials.
The allyl groups are susceptible to various polymerization reactions, including radical polymerization and ring-opening metathesis polymerization. This dual functionality could allow this compound to act as a cross-linking agent, enhancing the thermal and mechanical properties of polymers. Research on other bis-allyl monomers, such as bis-allyl benzoxazines, has shown that the additional cross-linking provided by allyl groups can significantly increase the glass transition temperature (Tg) and thermal stability of the resulting thermosets. researchgate.net
Furthermore, this compound could be incorporated into the backbone of polymers like polyamides or polyaminals through reactions with carboxylic acids or aldehydes, respectively. mdpi.com The resulting materials could have applications ranging from high-performance thermosets, similar to bio-based amines derived from vanillin, to porous polymers for gas capture or catalysis. mdpi.comrsc.org The development of zirconium complexes with amine bis(phenolate) ligands for hex-1-ene polymerization highlights the role of amine-containing scaffolds in creating highly active catalysts for polymer synthesis. researchgate.net Exploring the use of this compound in these contexts could lead to new materials with tailored properties for a wide range of applications.
Q & A
Q. What are the recommended methods for synthesizing Bis(2-methylallyl)amine, and how can purity be ensured?
this compound can be synthesized via reductive amination or alkylation of allylic precursors. Purification typically involves distillation under reduced pressure or column chromatography. Analytical techniques like NMR (for structural confirmation) and GC-MS (for purity >98%) are critical for quality control. Storage at 0–6°C in inert atmospheres is advised to prevent degradation .
Q. What safety protocols are essential when handling this compound in the laboratory?
Due to its air sensitivity and potential reactivity, use Schlenk-line techniques or gloveboxes for manipulation. Store in amber vials under nitrogen at 0–6°C. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Refer to SDS guidelines for spill management and disposal .
Q. How can researchers characterize the structural and electronic properties of this compound?
Employ spectroscopic methods:
- NMR (¹H/¹³C) to confirm substituent arrangement and amine proton environment.
- FT-IR to identify N-H stretching vibrations (~3300 cm⁻¹) and allyl C=C bonds (~1640 cm⁻¹).
- X-ray crystallography for definitive structural elucidation (if crystalline derivatives are obtainable) .
Advanced Research Questions
Q. How does this compound function as a ligand in transition metal catalysis, and what are its coordination modes?
The amine’s allyl groups enable η³-coordination to metals like palladium or ruthenium, forming complexes such as [Ru(η³-C₄H₇)₂(COD)] (COD = cyclooctadiene). These complexes are precursors for catalytic applications in cross-coupling or hydrogenation reactions. Characterization via cyclic voltammetry and single-crystal XRD reveals electronic and geometric properties .
Q. What experimental and computational approaches are used to study the thermal decomposition of this compound?
Kinetic studies in tubular flow reactors with laser photolysis (for radical generation) and photoionization mass spectrometry (for detection) quantify decomposition rates. Computational tools like MESMER simulate reaction pathways, optimizing Arrhenius parameters (e.g., activation energy) under varying temperatures (350–410 K) and pressures .
Q. How do structural modifications of this compound impact its solubility and reactivity in non-polar solvents?
Introducing electron-withdrawing groups (e.g., fluorination) or increasing alkyl chain length enhances hydrophobicity, improving solubility in toluene or hexane. Comparative studies using HPLC retention times or partition coefficients (log P) quantify these effects. For example, replacing methyl groups with hexyloxy substituents increases thermal stability in polymeric matrices .
Q. What strategies resolve contradictions in reported reaction yields for this compound-derived metal complexes?
Discrepancies often arise from varying reaction conditions (e.g., solvent polarity, metal/ligand ratio). Systematic optimization via Design of Experiments (DoE) or high-throughput screening identifies optimal parameters. Cross-validation with DFT calculations (e.g., Gibbs free energy of complexation) further refines mechanistic understanding .
Methodological Considerations
- Synthetic Reproducibility : Document inert atmosphere conditions (e.g., argon purge) and catalyst loading (e.g., 2 mol% Pd) to ensure consistency .
- Data Validation : Use triplicate measurements for kinetic data and benchmark computational models against experimental results (e.g., time-resolved radical traces) .
- Ethical Compliance : Adhere to institutional guidelines for handling air-sensitive or toxic intermediates, referencing Right-to-Know Act resources for hazard communication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
